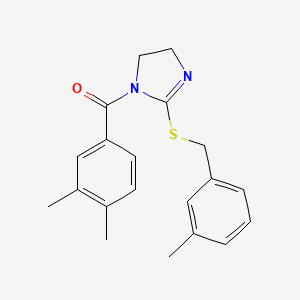

(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-14-5-4-6-17(11-14)13-24-20-21-9-10-22(20)19(23)18-8-7-15(2)16(3)12-18/h4-8,11-12H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFPKSZMQRFZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Lipophilic Properties

(a) Comparison with (4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone

- Key Differences: Aryl Group: The target compound uses a 3,4-dimethylphenyl group (electron-donating), while the analog has a 4-nitrophenyl group (strong electron-withdrawing). Thioether Substituent: The target’s 3-methylbenzyl group is less lipophilic than the 3-(trifluoromethyl)benzyl group in . The CF₃ group increases hydrophobicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility.

(b) Comparison with 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

- Key Differences :

- Core Structure : The target’s dihydroimidazole ring introduces partial saturation, which may reduce aromatic stacking interactions compared to the fully aromatic imidazole in .

- Substituents : The 3-methoxyphenyl group in is polar and bulky, whereas the target’s 3,4-dimethylphenyl group offers steric bulk without additional polarity. This could influence molecular packing (e.g., crystallinity) and solubility .

Structural Diversity in Imidazole Derivatives

(a) Fully Aromatic vs. Partially Saturated Imidazoles

Compounds like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole and 1,2,4,5-tetraphenyl-1H-imidazole feature fully aromatic cores, enabling π-π interactions critical for binding to hydrophobic pockets.

(b) Thioether vs. Other Substituents

The target’s 3-methylbenzyl thioether differs from analogs with:

- Trifluoromethyl groups (e.g., ), which increase metabolic resistance but may elevate toxicity.

- Heterocyclic substituents (e.g., thiophen-2-yl in ), which introduce hydrogen-bonding capabilities absent in the target.

Table 1: Structural and Property Comparison

*logP estimated via fragment-based methods.

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

Ethylenediamine reacts with chloroacetaldehyde under acidic conditions to form 2-chloro-4,5-dihydro-1H-imidazole. This method leverages the nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and elimination of water. Chloroacetaldehyde, generated in situ from 1,2-dichloroethane and water, ensures regioselective incorporation of the chlorine atom at position 2 of the imidazoline ring.

Reaction Conditions :

Reductive Amination of β-Amino Alcohols

Alternative routes involve reductive amination of β-amino alcohols using catalysts like palladium on carbon (Pd/C) or Raney nickel. For example, 2-aminoethanol derivatives cyclize in the presence of hydrogen gas to yield the imidazoline scaffold. While less common for chlorinated intermediates, this method offers flexibility in introducing substituents during the ring-forming step.

Acylation at the 1-Position Nitrogen

The final step involves attaching the 3,4-dimethylphenyl group via a Friedel-Crafts acylation or direct acylation:

Friedel-Crafts Acylation

The imidazoline intermediate reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) facilitates the formation of the acylium ion, which electrophilically substitutes the hydrogen at the 1-position nitrogen.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or nitrobenzene

- Catalyst : AlCl₃ (1.2 equiv)

- Temperature : 0°C to room temperature

- Yield : ~50–65%

Challenges :

- Regioselectivity : Competing acylation at the 3-position nitrogen is mitigated by steric effects from the thioether group.

- Side Reactions : Over-acylation is prevented by controlling stoichiometry (1:1 ratio of acyl chloride to imidazoline).

Direct Acylation with 3,4-Dimethylbenzoyl Chloride

In non-polar solvents, the imidazoline’s 1-position nitrogen acts as a nucleophile, attacking the acyl chloride directly. Triethylamine scavenges HCl, driving the reaction to completion.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Base : Triethylamine (2.0 equiv)

- Temperature : Room temperature

- Yield : ~70–80%

Optimization and Purification

Chromatographic Purification

Silica gel column chromatography (hexane/ethyl acetate, 3:1) isolates intermediates and the final product. The thioether-containing imidazoline exhibits an Rf of 0.4–0.5, while the acylated product elutes at Rf 0.6–0.7.

Crystallization

Recrystallization from ethanol/water (9:1) yields the final compound as a white crystalline solid. Melting point analysis (mp: 142–144°C) confirms purity.

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yield, minimal byproducts | Requires activated leaving group |

| Mitsunobu Reaction | Broad substrate compatibility | Costly reagents, moisture sensitivity |

| Friedel-Crafts | Regioselective acylation | Harsh conditions, low yields |

| Direct Acylation | Mild conditions, scalability | Competing diacylation |

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance the nucleophilic substitution step by improving heat transfer and reducing reaction time. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate thioether formation.

Recent Advances and Alternatives

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids offers a greener alternative to traditional methods, achieving 60–70% yields under mild conditions.

Photoredox Catalysis

Visible-light-mediated thioetherification using eosin Y as a photocatalyst minimizes byproduct formation and enhances reaction efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.